CID 78067707
CAS No.:
Cat. No.: VC19026663
Molecular Formula: C4H6NO3Si
Molecular Weight: 144.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H6NO3Si |
|---|---|
| Molecular Weight | 144.18 g/mol |
| Standard InChI | InChI=1S/C4H6NO3Si/c5-4(7)1-3(2-6)8-9/h2-3H,1H2,(H2,5,7) |
| Standard InChI Key | FAQJUYDDXNGFHG-UHFFFAOYSA-N |
| Canonical SMILES | C(C(C=O)O[Si])C(=O)N |
Introduction
Challenges in Identifying CID 78067707
Implications of Missing Data
The absence of CID 78067707 in the provided sources limits the ability to analyze its properties or applications. Computational descriptors such as InChIKey, SMILES, or molecular weight—critical for understanding chemical behavior—are unavailable for this compound .
Comparative Analysis of Related Compounds
Structural Features of CID 78067972
CID 78067972 is a binuclear tin complex with four phenyl groups and an ethylene bridge. Its SMILES string, C1=CC=C(C=C1)[Sn](CC[Sn](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.O.O, indicates a central tin atoms bonded to aromatic rings and water molecules . The molecular weight is 609.9 g/mol, with a polar surface area of 2 Ų, suggesting low solubility in aqueous media .
Arsenic-Iodine Hybrid (CID 78066317)
This compound () features an arsenic center coordinated to a cyclooctadienyl ligand and an iodide counterion. The InChIKey CDDXAMLCLILIAE-UHFFFAOYSA-N and SMILES CC(C)C[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-] reveal a charged arsenic-oxygen moiety . Its molecular weight of 443.17 g/mol and rotatable bond count of 2 suggest moderate flexibility .
Polycyclic Ketone Derivative (CID 78079702)
CID 78079702 () is a fused benzofuran-dione system with a molecular weight of 262.30 g/mol. Its XLogP3-AA value of 0.8 indicates moderate hydrophobicity, while a topological polar surface area of 63.6 Ų suggests potential hydrogen-bonding interactions .
Methodological Considerations for Future Research
Database Mining Strategies
To resolve the absence of CID 78067707, systematic queries across PubChem, ChemSpider, and Reaxys are essential. Cross-referencing via molecular formula or structural motifs could yield matches if typographical errors exist in the CID.
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